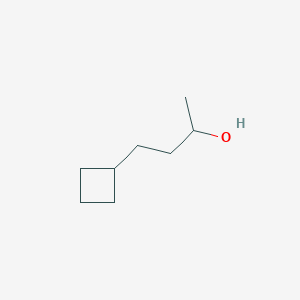![molecular formula C8H13N5O2 B13586006 2-[(3-amino-1h-pyrazol-5-yl)formamido]-N,N-dimethylacetamide](/img/structure/B13586006.png)
2-[(3-amino-1h-pyrazol-5-yl)formamido]-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-amino-1H-pyrazol-5-yl)formamido]-N,N-dimethylacetamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring, an amino group, and a formamido group, making it a valuable scaffold for the development of various heterocyclic systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-amino-1H-pyrazol-5-yl)formamido]-N,N-dimethylacetamide typically involves the reaction of 3-amino-1H-pyrazole with N,N-dimethylacetamide in the presence of a formylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-amino-1H-pyrazol-5-yl)formamido]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The formamido group can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-[(3-amino-1H-pyrazol-5-yl)formamido]-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-[(3-amino-1H-pyrazol-5-yl)formamido]-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-1H-pyrazole: A precursor in the synthesis of various pyrazole derivatives.
N,N-dimethylacetamide: A solvent and reagent used in organic synthesis.
5-amino-1H-pyrazole: Another pyrazole derivative with similar reactivity.
Uniqueness
2-[(3-amino-1H-pyrazol-5-yl)formamido]-N,N-dimethylacetamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications in different fields. Its ability to undergo multiple types of reactions and form various derivatives makes it a valuable compound in both academic and industrial research .
Eigenschaften
Molekularformel |
C8H13N5O2 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
3-amino-N-[2-(dimethylamino)-2-oxoethyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C8H13N5O2/c1-13(2)7(14)4-10-8(15)5-3-6(9)12-11-5/h3H,4H2,1-2H3,(H,10,15)(H3,9,11,12) |
InChI-Schlüssel |
QHKREHHCIQLQPN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CNC(=O)C1=CC(=NN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6,9-Dimethylspiro[4.4]nonan-1-one](/img/structure/B13585946.png)



![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13585964.png)
![tert-butyl N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate](/img/structure/B13585971.png)

![1-Bromo-3-(4-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13585980.png)
